gamma-Butyrolactone (GBL) is a highly stable, polar aprotic cyclic ester characterized by a wide liquid range (boiling point 204°C, freezing point -43.5°C), a high dielectric constant (~39), and low viscosity (~1.7 cP at 25°C) [1]. In industrial and scientific procurement, GBL is primarily sourced as a high-performance solvent for advanced lithium-ion battery electrolytes, a specialized diluent for polymer membrane fabrication (such as PVDF), and a critical chemical intermediate [2]. Its combination of high thermal stability, measured solvating power for complex lithium salts, and a distinct regulatory profile compared to traditional amides makes it a foundational material for energy storage and advanced materials engineering [3].
Substituting GBL with generic carbonates like Propylene Carbonate (PC) or Ethylene Carbonate (EC) compromises electrolyte performance; PC has higher viscosity, which retards ion mobility at low temperatures, while EC/PC blends exhibit poor solubility for advanced salts like LiBOB, limiting conductivity [1]. Furthermore, in silicon anode systems, standard PC or EC electrolytes form brittle Solid Electrolyte Interphases (SEI), whereas GBL selectively dissolves fragile oligomers to leave a robust, LiF-rich SEI, doubling cycle life [2]. In polymer processing, replacing GBL with N-Methyl-2-pyrrolidone (NMP) alters the thermodynamic phase separation from TIPS to NIPS, fundamentally changing the mechanical strength and porosity of PVDF membranes, while also introducing stricter regulatory and toxicity burdens [3].
GBL demonstrates higher solvating power for bulky lithium salts compared to standard linear and cyclic carbonates. In comparative solubility models, a standard 3:7 EC:DEC solvent mixture reaches saturation at just 0.5 M of Lithium bis(oxalato)borate (LiBOB). In contrast, substituting EC with GBL allows the 3:7 GBL:DEC system to dissolve up to 1.2 M LiBOB, remaining stable and near saturation [1]. This increased salt concentration directly enables higher ionic conductivity and broader operating temperature windows for specialized battery applications.
| Evidence Dimension | LiBOB Salt Solubility Limit |
| Target Compound Data | 1.2 M in 3:7 GBL:DEC |
| Comparator Or Baseline | 0.5 M in 3:7 EC:DEC (Saturated) |
| Quantified Difference | 2.4x higher molar solubility in GBL-based solvent |
| Conditions | Room temperature dissolution in 3:7 volume ratio solvent blends |
Procuring GBL allows battery engineers to formulate high-concentration LiBOB electrolytes that are impossible to achieve with standard ethylene carbonate.
GBL optimizes the Solid Electrolyte Interphase (SEI) on high-capacity silicon anodes through selective dissolution. Because of its specific donor number and solvation properties, GBL dissolves low-resilience SEI components like lithium ethylene dicarbonate (LEDC), leaving behind an elastic LiF-rich and polycarbonate layer [1]. In 200-cycle performance testing at 0.2 C, micron-sized Si anodes in GBL-based electrolytes retained a specific capacity of 1804.1 mAh/g. Head-to-head comparators using PC-based and EC-based electrolytes suffered mechanical SEI failure, retaining only 948.2 mAh/g and 491.0 mAh/g, respectively [1].
| Evidence Dimension | Specific Capacity Retention (after 200 cycles) |
| Target Compound Data | 1804.1 mAh/g (GBL-based electrolyte) |
| Comparator Or Baseline | 948.2 mAh/g (PC-based) / 491.0 mAh/g (EC-based) |
| Quantified Difference | 1.9x to 3.6x higher capacity retention vs. standard carbonates |
| Conditions | Micron-sized Si anode, 0.2 C cycling rate, 200 cycles |
For next-generation silicon anode battery manufacturing, GBL is indispensable for preventing SEI pulverization and maintaining long-term capacity.
In the fabrication of dual-layer hollow fiber membranes, GBL acts as a highly effective latent solvent that induces Thermally Induced Phase Separation (TIPS) upon cooling, unlike strong solvents such as NMP which drive Non-solvent Induced Phase Separation (NIPS) [1]. When PVDF is dissolved in GBL, the rapid outflow of GBL into the coagulation bath creates a dense, highly crystalline polymer network. This TIPS mechanism, driven by GBL's specific thermodynamic affinity for PVDF, yields support layers with higher mechanical strength and controlled porosity compared to traditional NMP-only NIPS processes [1].
| Evidence Dimension | Phase Separation Mechanism and Morphology |
| Target Compound Data | GBL induces TIPS (high crystallinity, strong mechanical support) |
| Comparator Or Baseline | NMP induces NIPS (rapid liquid-liquid demixing, different pore structure) |
| Quantified Difference | Fundamental shift from NIPS to TIPS phase inversion |
| Conditions | PVDF hollow fiber membrane spinning and coagulation |
Membrane manufacturers must procure GBL to access the TIPS mechanism, which is critical for producing high-strength, chemically resistant PVDF filtration modules.
Directly utilizes GBL’s measured salt solubility (up to 1.2 M LiBOB) and low viscosity to produce wide-temperature lithium-ion battery electrolytes that outperform standard EC/PC blends [1].
Employs GBL as a primary electrolyte solvent to selectively dissolve brittle SEI components (like LEDC), ensuring mechanical integrity and extending the cycle life of high-capacity silicon batteries [2].
Uses GBL as a latent solvent to trigger Thermally Induced Phase Separation (TIPS), yielding highly crystalline, mechanically robust PVDF support layers for industrial water treatment [3].
Leverages GBL's high dielectric constant (~39) and low freezing point (-43.5°C) as a lower-viscosity alternative to propylene carbonate, maintaining high ionic conductivity in extreme cold environments [4].
Corrosive;Acute Toxic;Irritant